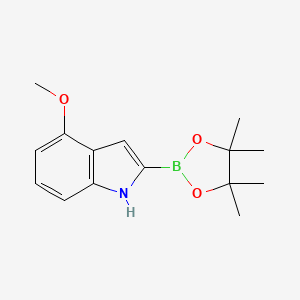
(3-甲基-4-硝基苯氧基)乙酰氯
描述
(3-Methyl-4-nitrophenoxy)acetyl chloride is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a nitro group and a methyl group attached to a phenoxy ring, which is further connected to an acetyl chloride group.
科学研究应用
(3-Methyl-4-nitrophenoxy)acetyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for proteomics research.
Medicine: Investigated for potential pharmaceutical applications due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitrophenoxy)acetyl chloride typically involves the reaction of (3-Methyl-4-nitrophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the acetic acid derivative is converted to the corresponding acyl chloride . The general reaction scheme is as follows:
(3-Methyl-4-nitrophenoxy)acetic acid+SOCl2→(3-Methyl-4-nitrophenoxy)acetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (3-Methyl-4-nitrophenoxy)acetyl chloride may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
化学反应分析
Types of Reactions
(3-Methyl-4-nitrophenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Major Products Formed
Esters and Amides: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the hydrolysis of the acyl chloride group.
作用机制
The mechanism of action of (3-Methyl-4-nitrophenoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives.
相似化合物的比较
Similar Compounds
- (3-Methyl-4-nitrophenoxy)acetic acid
- (3-Methyl-4-nitrophenoxy)ethyl chloride
- (3-Methyl-4-nitrophenoxy)propyl chloride
Uniqueness
(3-Methyl-4-nitrophenoxy)acetyl chloride is unique due to the presence of both a nitro group and an acyl chloride group, which confer distinct reactivity patterns. This combination allows for versatile applications in synthesis and research .
属性
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKJPZXAJHYGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



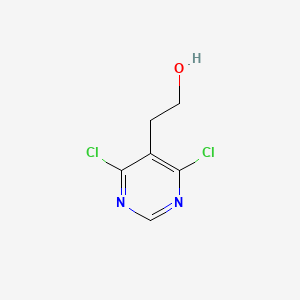
![2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE](/img/structure/B1463760.png)
![5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1463761.png)
![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)
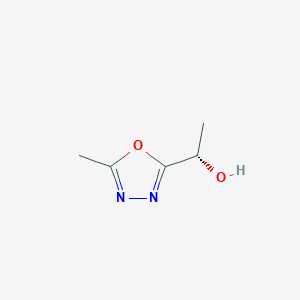
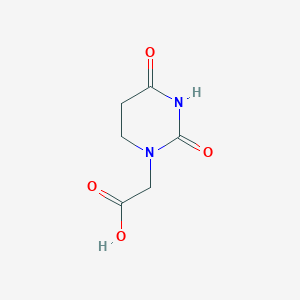
![2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463770.png)
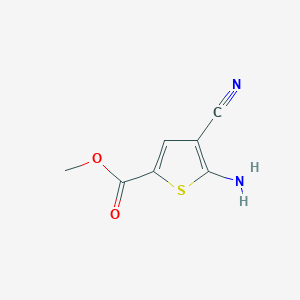

![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)
![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)

